ALK Wild‑Type Inhibition Potency of the 2‑Phenylpyrimidine‑5‑Ethyl Propanamide Scaffold: Cross‑Example Comparison from US10100019
While a direct IC₅₀ for 3‑(4‑methoxyphenyl)‑N‑(2‑(2‑phenylpyrimidin‑5‑yl)ethyl)propanamide has not been publicly disclosed, the closest patent‑disclosed analogs from US10100019 exhibit ALK wild‑type IC₅₀ values ranging from 2.10 nM (Example 41) to 200 nM (Example 40) [1]. This ~100‑fold potency window highlights the sensitivity of the pharmacophore to the amide side‑chain substituent. The 4‑methoxyphenyl group present in the target compound is intermediate in steric bulk and electron‑donating capacity relative to the substituents in Examples 40 and 41, suggesting its potency likely falls within this range, but experimental confirmation is required.
| Evidence Dimension | ALK wild‑type kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; inferred to lie between 2 nM and 200 nM based on structural proximity |
| Comparator Or Baseline | US10100019 Example 41: IC₅₀ = 2.10 nM; Example 40: IC₅₀ = 200 nM |
| Quantified Difference | Scaffold potency window ~100‑fold; specific value for target compound awaits measurement |
| Conditions | In vitro ALK enzymatic assay (peptide substrate, fluorescence detection); data curated from BindingDB [1] |
Why This Matters
Demonstrates that the propanamide side chain is a critical potency determinant, making the 4‑methoxyphenyl variant a distinct molecular entity that cannot be substituted with other analogs without risking significant loss of activity.
- [1] BindingDB entries BDBM291970, BDBM291971, BDBM291973. ALK wild‑type IC₅₀ for US10100019 Examples 40, 41, 43. https://www.bindingdb.org View Source
